

# Unambiguous Structural Confirmation of 2,3-Dihydro-4-Pyridinone: A Comparative Spectroscopic Analysis

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## Compound of Interest

Compound Name: 4(1H)-Pyridinone, 2,3-dihydro-

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The structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive structural confirmation of 2,3-dihydro-4-pyridinone, contrasting its spectral features with those of its isomers, 3,4-dihydro-2(1H)-pyridone and 4-pyridone. The presented experimental data and protocols will aid researchers in unequivocally identifying these important heterocyclic scaffolds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 2,3-dihydro-4-pyridinone and its structural isomers.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted for 2,3-dihydro-4-pyridinone)

Compound	Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2,3-Dihydro-4-pyridinone	H-2	~4.1-4.3	t	~7-8
	H-3	~2.6-2.8	t	~7-8
	H-5	~5.2-5.4	d	~7-8
	H-6	~7.0-7.2	d	~7-8
	NH	Broad singlet	-	
3,4-Dihydro-2(1H)-pyridone	H-3	~2.4-2.6	m	-
	H-4	~2.9-3.1	t	~7-8
	H-5	~4.9-5.1	dt	~6-7, ~4-5
	H-6	~6.0-6.2	d	~6-7
	NH	Broad singlet	-	
4-Pyridone	H-2, H-6	~7.5-7.7	d	~7-8
	H-3, H-5	~6.2-6.4	d	~7-8
	NH	Broad singlet	-	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted for 2,3-dihydro-4-pyridinone)

Compound	Carbon	Chemical Shift ( $\delta$ , ppm)
2,3-Dihydro-4-pyridinone	C-2	~45-50
C-3	~35-40	
C-4	~190-195 (C=O)	
C-5	~100-105	
C-6	~150-155	
3,4-Dihydro-2(1H)-pyridone	C-2	~170-175 (C=O)
C-3	~30-35	
C-4	~30-35	
C-5	~105-110	
C-6	~125-130	
4-Pyridone	C-2, C-6	~140-145
C-3, C-5	~115-120	
C-4	~175-180 (C=O)	

Table 3: Infrared (IR) Spectroscopic Data

Compound	Key Absorptions (cm <sup>-1</sup> )	Assignment
2,3-Dihydro-4-pyridinone (Predicted)	~3300-3400 (broad)	N-H stretch
~1640-1660	C=O stretch ( $\alpha,\beta$ -unsaturated ketone)	
~1600-1620	C=C stretch	
3,4-Dihydro-2(1H)-pyridone	~3200-3300 (broad)	N-H stretch
~1660-1680	C=O stretch (amide)	
~1630-1650	C=C stretch	
4-Pyridone[1][2]	~3000-3100 (broad)	N-H stretch
~1630-1650	C=O stretch	
~1540-1560	C=C stretch	

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
2,3-Dihydro-4-pyridinone	97	69, 42, 41
3,4-Dihydro-2(1H)-pyridone[3]	97	68, 41, 39
4-Pyridone[4]	95	67, 39

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

- **Sample Preparation:** 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Acquisition:**
  - A standard pulse sequence is used.
  - Typical spectral width: -2 to 12 ppm.
  - Number of scans: 16-64, depending on the sample concentration.
  - Relaxation delay: 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:**
  - A proton-decoupled pulse sequence is used.
  - Typical spectral width: 0 to 220 ppm.
  - Number of scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation delay: 2-5 seconds.
- **Data Processing:** The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

## Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Sample Preparation:**
  - **Solid Samples:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
  - **Liquid/Solution Samples:** A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

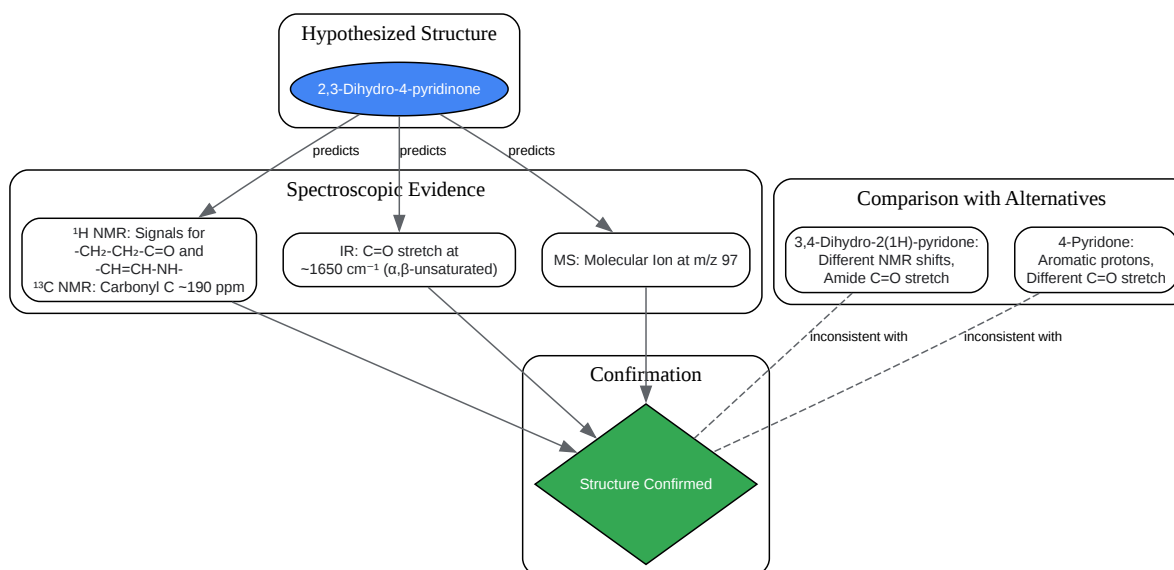
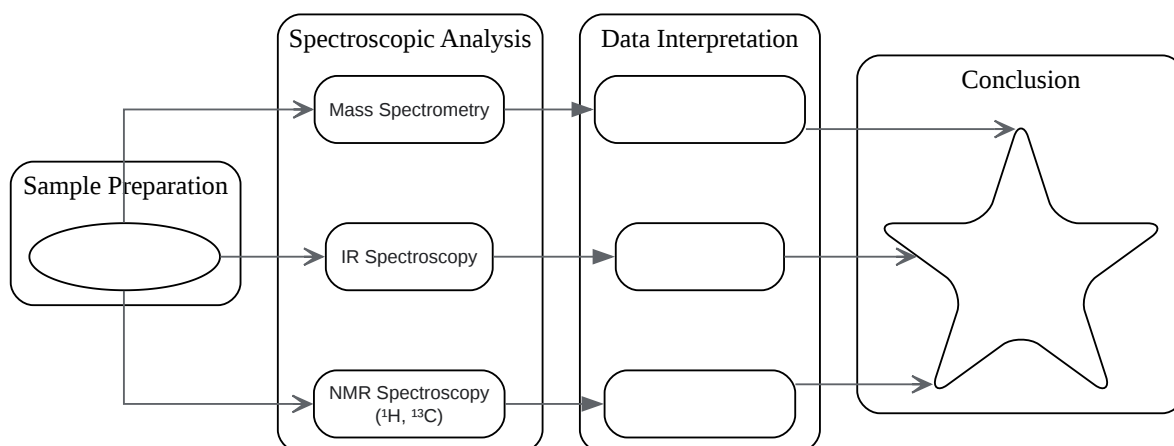
- Data Acquisition:
  - The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .
  - A background spectrum of the KBr pellet or salt plates is recorded and subtracted from the sample spectrum.
  - Number of scans: 16-32.
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups.

## Mass Spectrometry (MS)

- Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is used.
- Sample Introduction:
  - EI: The sample is introduced via a direct insertion probe or a gas chromatograph (GC).
  - ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or a liquid chromatograph (LC).
- Data Acquisition:
  - EI: The electron energy is typically set to 70 eV.
  - ESI: The capillary voltage and other source parameters are optimized for the analyte.
  - The mass-to-charge ratio ( $m/z$ ) of the ions is scanned over a relevant range (e.g., 10-200 amu).
- Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.

## Visualizing the Analytical Workflow and Structural Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the logical process of confirming the structure of 2,3-dihydro-4-pyridinone.





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